molecular formula C15H19Cl2N3O2S B4794620 2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride

2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride

Cat. No.: B4794620
M. Wt: 376.3 g/mol
InChI Key: ACNXAMOQEGUEAC-UHFFFAOYSA-N
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Description

2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride is a complex organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride typically involves multiple steps. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form oxadiazole derivatives . The amino group of the oxadiazole is then acylated with various acid chlorides to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in bacteria, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride include other oxadiazole derivatives, such as:

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

These compounds share similar structural features but may differ in their biological activities and applications

Properties

IUPAC Name

2-[[5-(1-amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S.ClH/c1-3-9(2)13(17)14-18-19-15(21-14)22-8-12(20)10-4-6-11(16)7-5-10;/h4-7,9,13H,3,8,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNXAMOQEGUEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Reactant of Route 4
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Reactant of Route 5
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[5-(1-Amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride

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